molecular formula C18H23NO3 B2610268 N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 618402-53-2

N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2610268
CAS No.: 618402-53-2
M. Wt: 301.386
InChI Key: HATUQRDWMMYCIN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a chemical compound offered for research and development purposes. Compounds based on the 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane scaffold are of significant interest in medicinal and organic chemistry due to their complex, three-dimensional structure. The bicyclo[2.2.1]heptane framework is a privileged structure in drug discovery, often used to create sterically defined molecules that can interact with biological targets. This particular molecule features a carboxamide linkage to a 3-methoxyphenyl group, a functional moiety commonly found in compounds with various pharmacological activities. Researchers may explore this chemical as a synthetic intermediate or as a core scaffold for developing novel bioactive molecules. The structural complexity of the bicyclic core makes it a valuable template for constructing diverse compound libraries in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-16(2)17(3)8-9-18(16,11-14(17)20)15(21)19-12-6-5-7-13(10-12)22-4/h5-7,10H,8-9,11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATUQRDWMMYCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions often involve the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product with high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, reduction could produce alcohols or amines, and substitution reactions could introduce new functional groups like halides or ethers.

Scientific Research Applications

Structural Characteristics

The bicyclo[2.2.1]heptane structure provides a unique three-dimensional conformation that can influence the compound's interaction with biological targets and materials.

Medicinal Chemistry

N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has shown promise in various medicinal applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The unique bicyclic structure may enhance binding affinity to certain biological targets involved in cancer proliferation.
  • Anti-inflammatory Properties : The presence of the methoxy group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis due to its reactive functional groups:

  • Building Block for Complex Molecules : The carboxamide and ketone functionalities can be utilized for further chemical transformations, allowing for the synthesis of more complex organic compounds.
  • Synthesis of Derivatives : By modifying the methoxy group or other substituents, researchers can create derivatives that may possess enhanced properties or novel activities.

Material Science

The unique structural features of this compound may also find applications in material science:

  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as thermal stability or chemical resistance.
  • Nanomaterials : Its ability to interact with various substrates might enable its use in the development of nanocomposites or as a surfactant in nanoparticle synthesis.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of structurally related compounds demonstrated significant activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific oncogenic pathways, suggesting that this compound could have similar effects due to its structural analogies.

Case Study 2: Synthesis of Derivatives

Research on the synthesis of derivatives from bicyclic compounds has shown that altering substituents can lead to compounds with improved pharmacological profiles. This compound serves as an excellent precursor for exploring structure-activity relationships in drug development.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a CXCR2 selective antagonist, which means it can block the activity of the CXCR2 receptor, a protein involved in inflammatory responses and cancer metastasis . By binding to this receptor, the compound can inhibit its activity and modulate downstream signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide with structurally related compounds, emphasizing substituent effects on key properties:

Compound Name Substituent Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Applications/Findings References
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2,5-Difluorophenyl C₁₇H₁₉F₂NO₂ 307.34 3.1* 1 4 PET radioligand candidate; enhanced lipophilicity for CNS penetration
N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 3,4-Difluorophenyl C₁₆H₁₇F₂NO₃ 309.31 3.23 1 5 High logP and moderate solubility; explored for neuroimaging applications
N-(9-Ethylcarbazol-3-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 9-Ethylcarbazol-3-yl C₂₃H₂₅N₂O₃ 385.46* 4.5* 1 5 Fluorescence-based probes; extended aromatic systems for optoelectronic studies
N-(4-Vinylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 4-Vinylphenyl C₂₀H₂₃NO₃ 325.40* 2.8* 1 4 Photocatalytic nitration studies; reactive vinyl group for functionalization
N-(1-Naphthyl)-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 1-Naphthyl (Br-subst.) C₂₃H₂₃BrNO₂ 433.34 4.8* 1 3 Halogenated analog with potential as a kinase inhibitor scaffold

Notes:

  • *Estimated values based on structural analogs.
  • The 3-methoxyphenyl substituent in the target compound likely confers intermediate lipophilicity (logP ~2.5–3.5) compared to fluorophenyl (higher logP) and vinylphenyl (lower logP) analogs.
  • The methoxy group may enhance solubility via hydrogen bonding while maintaining CNS permeability, as seen in related N-(3-methoxyphenyl)picolinamide derivatives .

Key Structural and Functional Differences

The 9-ethylcarbazole substituent (logP ~4.5) introduces significant hydrophobicity, limiting CNS applicability but favoring fluorescence-based applications .

Pharmacological Implications: Fluorinated derivatives show enhanced binding affinity to CNS targets, as seen in PET radioligands . The 3-methoxy group in the target compound may reduce nonspecific binding compared to halogenated analogs, as observed in studies of N-(3-methoxyphenyl)picolinamide derivatives .

Biological Activity

N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has garnered interest due to its potential biological activities. This compound features a unique bicyclo[2.2.1]heptane structure with a methoxy-substituted phenyl group and a carboxamide functional group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H27NO3, with a molecular weight of approximately 345.44 g/mol. The presence of the methoxy group introduces distinct electronic properties that can affect the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H27NO3
Molecular Weight345.44 g/mol
StructureBicyclo[2.2.1]heptane
Functional GroupsMethoxy, Carboxamide

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

1. Anti-inflammatory Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit anti-inflammatory properties by inhibiting key inflammatory pathways, such as the NF-kB pathway and cytokine production. The methoxy group may enhance this activity by modulating the compound's lipophilicity and receptor binding affinity.

2. Anticancer Potential

Compounds derived from bicyclic structures have shown promise in cancer research. The unique bicyclic framework of this compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

3. Neuroprotective Effects

Some studies suggest that related compounds may provide neuroprotective benefits by reducing oxidative stress and preventing neuronal cell death, which is relevant in conditions like Alzheimer's disease.

Case Studies and Research Findings

While specific studies directly addressing this compound are scarce, research on structurally similar compounds provides insights into its possible effects:

  • Study 1 : A compound with a similar bicyclic structure demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.05 to 0.07 μM) .
  • Study 2 : Research on γ-butyrolactones indicated that modifications in the phenyl ring can lead to enhanced anti-inflammatory activity through inhibition of phospholipase A1 .

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, and what analytical techniques are used to confirm its structure?

Methodological Answer: The compound is synthesized via a multi-step route starting from bicyclo[2.2.1]heptane derivatives. Key steps include:

  • Carboxamide Formation : Reacting the bicycloheptane core with 3-methoxyphenyl isocyanate or activated carbonyl intermediates.
  • Characterization :
    • IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
    • NMR (¹H and ¹³C) : Assigns proton environments (e.g., methoxy group at δ 3.8 ppm) and carbon backbone.
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak) .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

Methodological Answer:

  • Solubility : Use HPLC with gradient elution (e.g., acetonitrile/water) to measure solubility in polar/non-polar solvents.
  • Stability :
    • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy.
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
    • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using LC-MS .

Advanced Research Questions

Q. What methodologies are employed to study the interaction of this compound with TRPV1 receptors, and how can conflicting binding affinity data be resolved?

Methodological Answer:

  • In Vitro Autoradiography : Radiolabel the compound (e.g., carbon-11 analogs) and quantify binding to TRPV1 receptors in neuronal tissues .
  • Competitive Binding Assays : Use antagonists like capsazepine to validate specificity.
  • Resolving Data Contradictions :
    • Control for assay conditions (pH, temperature).
    • Cross-validate using surface plasmon resonance (SPR) to measure real-time binding kinetics.
    • Compare structural analogs to identify substituents affecting affinity (e.g., trifluoromethyl vs. chloro groups) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's antagonistic activity against TRPV1?

Methodological Answer:

  • Analog Synthesis : Modify the methoxyphenyl group (e.g., replace with halogenated or alkylated aryl groups).
  • Key Parameters :
    • Lipophilicity : Measure logP values to correlate with membrane permeability.
    • Steric Effects : Introduce bulky substituents to the bicycloheptane core and assess steric hindrance via molecular docking.
    • Bioassays : Test analogs in calcium flux assays using TRPV1-expressing HEK293 cells .

Q. What reaction mechanisms are involved in the chemical modification of the carboxamide group, and how can regioisomer formation be controlled?

Methodological Answer:

  • Reduction : Use LiAlH₄ to convert the carboxamide to an amine; monitor progress via TLC.
  • Oxidation : Treat with KMnO₄ to oxidize methoxy groups to carboxylic acids.
  • Regioselectivity Control :
    • Employ directing groups (e.g., nitro) during electrophilic substitution.
    • Use DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, catalysts) .

Q. How do computational modeling approaches aid in predicting the compound's binding mode with TRPV1, and what validation methods are used?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding in the TRPV1 vanilloid pocket.
    • Key Interactions: Hydrogen bonds with Arg557, hydrophobic contacts with Tyr511.
  • Validation :
    • Mutagenesis Studies : Mutate predicted binding residues (e.g., Arg557Ala) and measure activity loss.
    • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) .

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